1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
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Overview
Description
1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is an organic compound characterized by its unique structural features, including a pyrazole ring substituted with a sec-butyl group, a chlorine atom, and a trifluoroethoxy methyl group
Preparation Methods
The synthesis of 1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.
Introduction of the sec-butyl group: This step involves the alkylation of the pyrazole ring using sec-butyl halide under basic conditions.
Attachment of the trifluoroethoxy methyl group: This step involves the reaction of the chlorinated pyrazole with 2,2,2-trifluoroethanol in the presence of a base to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition: The trifluoroethoxy methyl group can participate in addition reactions with electrophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include bases, acids, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can be compared with other similar compounds, such as:
1-sec-butyl-4-chloro-3-methyl-1H-pyrazole: This compound lacks the trifluoroethoxy group, which may result in different chemical and biological properties.
1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazole: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and applications.
1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)propyl]-1H-pyrazole: This compound has a propyl group, leading to further differences in its properties and uses.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-butan-2-yl-4-chloro-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClF3N2O/c1-3-7(2)16-4-8(11)9(15-16)5-17-6-10(12,13)14/h4,7H,3,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAXUZRRVZHXFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COCC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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